molecular formula C16H17N5O3 B10988592 N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide

N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10988592
M. Wt: 327.34 g/mol
InChI Key: FNFGSSFMCYFTMI-UHFFFAOYSA-N
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Description

N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide, also known by its chemical formula C₁₆H₁₆N₂O₄S, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Acetylation of 3-Aminophenylamine: The synthesis begins with acetylation of 3-aminophenylamine to form N-(3-acetylamino)phenylamine.

    Condensation with Pyrazine-2-carboxylic Acid: The resulting N-(3-acetylamino)phenylamine reacts with pyrazine-2-carboxylic acid under appropriate conditions to yield our target compound.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially yielding sulfonyl or nitro derivatives.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Exhibits nucleophilic substitution reactions at the acetyl group.

    Amide Hydrolysis: Hydrolysis of the amide bond can occur.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, pyridine, and heat.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Alkali metal hydroxides (e.g., NaOH) in aqueous solution.

    Amide Hydrolysis: Acidic or basic conditions.

Major Products::
  • N-(3-acetylamino)phenylamine (intermediate)
  • Various derivatives resulting from substitution or oxidation reactions

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmaceutical properties, such as antimicrobial or anticancer effects.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern and amide functionality, similar compounds include:

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[3-(3-acetamidoanilino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-11(22)20-12-3-2-4-13(9-12)21-15(23)5-6-19-16(24)14-10-17-7-8-18-14/h2-4,7-10H,5-6H2,1H3,(H,19,24)(H,20,22)(H,21,23)

InChI Key

FNFGSSFMCYFTMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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